molecular formula C20H24O9 B10789292 Pasakbumin-A

Pasakbumin-A

Cat. No.: B10789292
M. Wt: 408.4 g/mol
InChI Key: UCUWZJWAQQRCOR-AIMGAIMTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pasakbumin-A is primarily isolated from the Eurycoma longifolia plant through extraction methods. The roots of the plant are dried and ground into a fine powder, which is then subjected to solvent extraction using solvents such as methanol or ethanol. The extract is further purified using chromatographic techniques to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Eurycoma longifolia plants. The roots are harvested, dried, and processed using similar extraction and purification methods as described above. Advances in biotechnological methods are being explored to enhance the yield and purity of this compound from plant sources .

Chemical Reactions Analysis

Types of Reactions: Pasakbumin-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its therapeutic properties or to study its chemical behavior .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Pasakbumin-A has a wide range of scientific research applications:

Mechanism of Action

Pasakbumin-A exerts its effects by modulating various molecular targets and pathways. It enhances autophagy and the production of antibacterial mediators such as tumor necrosis factor-alpha and nitric oxide in macrophages. This action is mediated through the extracellular signal-regulated kinase 1/2 and nuclear factor-kappa B signaling pathways . By promoting autophagy, this compound helps in the clearance of intracellular pathogens like Mycobacterium tuberculosis .

Comparison with Similar Compounds

Pasakbumin-A is unique compared to other similar compounds due to its specific mechanism of action and therapeutic potential. Similar compounds include:

This compound stands out due to its ability to enhance autophagy and its potential use as an adjunct therapy for tuberculosis treatment .

Properties

Molecular Formula

C20H24O9

Molecular Weight

408.4 g/mol

IUPAC Name

(1R,4S,5R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione

InChI

InChI=1S/C20H24O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,9,11-14,16,22-24,26-27H,2,5-6H2,1,3H3/t9-,11+,12+,13+,14-,16+,17+,18+,19-,20+/m0/s1

InChI Key

UCUWZJWAQQRCOR-AIMGAIMTSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@@]([C@@H](C(=C)[C@@]4([C@H](C(=O)O3)O)O)O)(OC5)O)C)O

Canonical SMILES

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4(C(C(=O)O3)O)O)O)(OC5)O)C)O

Origin of Product

United States

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